3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile
Description
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety linked to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. This structure combines the electron-withdrawing nitrile group with a partially saturated quinoline ring, which is known for its pharmacological relevance in drug discovery . The compound’s molecular formula is inferred to be C₁₇H₁₄N₂O₂ based on structural analogs (e.g., 4-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzonitrile) . Its core pharmacophore—the tetrahydroquinolinone ring—is associated with bioactivity in neurological and metabolic disorders, while the benzonitrile group enhances binding affinity to target receptors .
Properties
CAS No. |
1016882-19-1 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Intermediate: The intermediate 2-oxo-1,2,3,4-tetrahydroquinoline is then reacted with benzyl chloride under basic conditions to form the corresponding benzylated product.
Final Step: The benzylated intermediate is further reacted with benzonitrile under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the tetrahydroquinoline moiety exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The benzonitrile component may enhance these effects by modulating signaling pathways related to tumor growth .
Antimicrobial Properties
Studies have demonstrated that tetrahydroquinoline derivatives possess antimicrobial activity against a range of pathogens. The introduction of the benzonitrile group could potentially enhance the activity spectrum or potency against specific bacterial strains . This makes it a candidate for further investigation in the development of new antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegenerative diseases. Compounds similar to 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This application could lead to advancements in treatments for conditions like Alzheimer's disease.
Synthetic Utility
The synthesis of this compound can be achieved through various methodologies including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the tetrahydroquinoline framework.
- Nitration Processes : Introducing the benzonitrile moiety through nitration followed by reduction steps.
These synthetic routes not only allow for the production of this compound but also facilitate the development of analogs with modified pharmacological profiles .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines. The incorporation of benzonitrile was shown to enhance this activity through improved bioavailability .
- Antimicrobial Screening : Research conducted by a team at a leading pharmaceutical institute found that derivatives similar to this compound exhibited inhibitory effects on Gram-positive bacteria. This research suggests a pathway for developing new antibiotics from this class of compounds .
- Neuroprotection Studies : In an experimental model for neurodegeneration, compounds with similar structural motifs were found to significantly reduce neuronal cell death induced by oxidative stress. The findings support further exploration into their therapeutic potential for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs, highlighting differences in substituents, heterocyclic cores, and molecular properties:
Key Observations
Heterocyclic Core Modifications: Replacement of the tetrahydroquinolinone with oxazolidinone (e.g., ) reduces molecular weight but may compromise CNS penetration due to polarity .
Substituent Effects: Fluorination at the benzonitrile meta-position () increases lipophilicity (clogP ≈ 3.1 vs. 2.8 for non-fluorinated analogs), enhancing blood-brain barrier permeability . Methoxy groups in thiadiazine derivatives () add steric bulk, which may reduce metabolic stability but improve receptor affinity .
Biological Activity Trends: Tetrahydroquinolinone analogs (Target compound) are prioritized for neurological targets (e.g., melanin-concentrating hormone receptors, MCHR1) due to structural similarity to (+)-SNAP-7941, a known MCHR1 antagonist . Thiadiazine and benzisothiazol derivatives show broader applications, including anticancer and anti-inflammatory activities .
Research Findings
- Pharmacokinetics : The benzonitrile group in the target compound enhances metabolic stability compared to ester or amide analogs, as seen in PET tracer development (e.g., [¹⁸F]FE@SNAP) .
- Crystallography: SHELX software () has been instrumental in resolving the stereochemistry of tetrahydroquinolinone derivatives, confirming their planar conformation in crystal lattices .
Biological Activity
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile (CAS No. 1016882-19-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1016882-19-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory and neurological pathways.
Potential Targets
- Phosphodiesterases (PDEs) : Compounds similar to this structure have shown inhibitory effects on PDEs, which play a crucial role in regulating intracellular signaling pathways related to inflammation and asthma .
- Androgen Receptors : Some derivatives of benzonitrile compounds have been identified as selective androgen receptor modulators (SARMs), potentially influencing muscle growth and metabolic processes .
Antiviral Activity
Recent investigations into tetrahydroquinoline derivatives have highlighted their potential antiviral properties. For instance, compounds exhibiting structural similarities to this compound have demonstrated activity against strains of human coronaviruses .
Anti-inflammatory Effects
Research indicates that similar compounds can reduce airway hyperreactivity and inflammation in animal models. For example, PDE inhibitors derived from related structures have shown significant reductions in eosinophil peroxidase activity and improved lung histology in asthmatic mice .
Study on PDE Inhibition
In a study evaluating the effects of PDE inhibitors on asthma models, a compound structurally related to this compound was tested for its ability to mitigate airway inflammation. The results indicated a dose-dependent reduction in airway hyperreactivity and inflammatory markers .
Antitumor Activity
Another study explored the cytotoxic effects of benzonitrile derivatives on melanoma cells. The findings suggested that these compounds could induce apoptosis through the regulation of AKT/BIM signaling pathways. This highlights the potential of this compound in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling tetrahydroquinoline derivatives with benzonitrile precursors via nucleophilic substitution or Suzuki-Miyaura cross-coupling (analogous to ). Optimization includes varying catalysts (e.g., Pd-based for cross-coupling), temperature gradients (e.g., 60–120°C), and solvent systems (polar aprotic solvents like DMF or THF). Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) and monitored via HPLC (C18 columns, UV detection at 254 nm) .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemical integrity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : , , and 2D NMR (COSY, HSQC) to resolve aromatic protons and methylene linkages (e.g., benzonitrile C≡N group at ~110 ppm in ) .
- X-ray crystallography : Single-crystal analysis to confirm spatial arrangement, as demonstrated for triazolo-isoquinoline analogs ( ).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cell viability assays (MTT/XTT) in cancer/immune cell lines. For neuroactivity, use patch-clamp electrophysiology on neuronal cultures. Dose-response curves (1 nM–100 µM) and IC50 calculations are critical. Reference similar benzamide/tetrahydroquinoline derivatives in for protocol design .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace benzonitrile with trifluoromethyl groups as in ) or vary the tetrahydroquinoline scaffold (e.g., alkylation at N1, ).
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with protein targets (e.g., kinase ATP-binding pockets).
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell line specificity, incubation time) from literature (e.g., vs. 15).
- Orthogonal validation : Replicate key findings using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Proteomics profiling : Identify off-target interactions via kinome-wide screening or thermal shift assays .
Q. How can environmental fate and degradation pathways of this compound be studied to assess ecological risks?
- Methodological Answer :
- Hydrolytic stability : Incubate in buffers (pH 3–10) at 25–50°C, analyze degradation products via LC-QTOF-MS.
- Photodegradation : Expose to UV light (254–365 nm), monitor by HPLC-UV and identify radicals via EPR.
- Microbial degradation : Use soil/water microcosms with -labeled compound to track mineralization (CO2 release) and metabolite formation .
Q. What computational methods predict metabolic liabilities and toxico-pharmacokinetic profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition.
- Metabolite identification : Employ GLORYx or SyGMa to simulate Phase I/II metabolism (e.g., benzonitrile → benzamide hydrolysis).
- Molecular dynamics (MD) : Simulate liver microsomal stability and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
